Cotarnine
Overview
Description
Cotarnine is a crystalline alkaloid obtained by the oxidation of narcotine . It has been used chiefly in the form of its chloride C12H14ClNO3 to check bleeding especially from small blood vessels .
Synthesis Analysis
The synthesis of cotarnine involves the oxidation of narcotine . In a study, 20 amino acid conjugated derivatives of noscapine and cotarnine at the 6-position were synthesized and evaluated for anticancer activity .Molecular Structure Analysis
Cotarnine is a chemical compound with the molecular formula C12H15NO4 . It has a mass of 237.1±0 dalton .Chemical Reactions Analysis
Cotarnine undergoes electrophilic Einhorn acylamidomethylation with a yield of 60–95% and sulfochlorination with chlorosulfonic acid at position 5 . At the same time, cotarnone and its derivatives undergo additional O-protodemethylation .Physical And Chemical Properties Analysis
Cotarnine has a molecular weight of 237.252 Da and a monoisotopic mass of 237.100113 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 365.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Chemical and Biological Applications : Cotarnine and its derivatives are explored for their synthesis and reactivity properties, as well as their potential in creating bioactive products (Sahu, Behera, Panda, Choudhury, & Rout, 2020).
Reactions with Other Compounds : Studies on cotarnine's reaction with 1,3-dimethylbarbituric acid have led to the formation of various novel compounds, demonstrating cotarnine's versatility in chemical synthesis (Krasnov & Kartsev, 2002).
Phthalideisoquinolines Research : Cotarnine is a part of the phthalideisoquinoline group of alkaloids, which has been studied for its potential origins and chemical behavior (Bentley, 1965).
Spirocyclic Systems Based on Cotarnine : Research on the formation of spirocyclic systems using cotarnine and barbituric acids has shown potential for further chemical modifications and the exploration of new ring systems (Krasnov, Kartsev, & Khrustalev, 2008).
Structural Modifications of Cotarnine Alkaloid Derivatives : The study of cotarnone and dihydrocotarnine derivatives has led to new insights into their chemical properties and potential applications (Kartsev, Zubenko, Divaeva, Morkovnik, Baryshnikova, & Shirinian, 2020).
Cotarnine in Therapeutic Use : Cotarnine's potential as a therapeutic agent, particularly in treating uterine hemorrhage, has been historically noted, although its mechanism of action may not rely on inducing contraction of uterine smooth muscle fibers (Anonymous, 1896).
Activation of C(sp3)–H Bond : Cotarnine's reaction with acyl/aryl ketones in green solvents, under metal-free conditions, has been explored for synthesizing tetrahydroisoquinolines, indicating its utility in green chemistry applications (Choudhury, Rout, Parida, Florent, Johannes, Phaomei, Bertounesque, & Rout, 2017).
Safety And Hazards
Cotarnine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . If inhaled or ingested, move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately .
Future Directions
Cotarnine and its derivatives have considerable potential for transformation into biologically active structures due to the possibility of the ring-chain tautomerism of the piperidine fragment of the molecule and the formation of a highly reactive minor bifunctional form . This suggests that cotarnine could be a promising candidate for further preclinical investigations .
properties
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14/h5,12,14H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPMYQLKLNRZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274484, DTXSID40871559 | |
Record name | Cotarnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cotarnine | |
CAS RN |
82-54-2, 59760-32-6 | |
Record name | 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cotarnine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC121978 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cotarnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cotarnine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COTARNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79V56TDI6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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